molecular formula C18H25N3O5 B8578859 tert-butyl N-[1-(4-acetyl-2-nitrophenyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(4-acetyl-2-nitrophenyl)piperidin-4-yl]carbamate

Cat. No. B8578859
M. Wt: 363.4 g/mol
InChI Key: UBTMFKYCMUYQGB-UHFFFAOYSA-N
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Patent
US08822497B2

Procedure details

Method 1 was followed using 4-chloro-3-nitroacetophenone (1.0 eq), 4-(N-Boc-amino) piperidine (1.2 eq), and TEA (2.0 eq) at 55° C. overnight yielding tert-butyl 1-(4-acetyl-2-nitrophenyl)piperidin-4-ylcarbamate (95%). LCMS (m/z): 364.1 (MH+); LC Rt=2.99 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Cl)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)=[O:3].[C:14]([NH:21][CH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15]>>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:25]2[CH2:24][CH2:23][CH:22]([NH:21][C:14](=[O:15])[O:16][C:17]([CH3:19])([CH3:18])[CH3:20])[CH2:27][CH2:26]2)=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CCNCC1
Step Three
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1)N1CCC(CC1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.